4-(3-Ethynylphenyl)butanoic acid
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Overview
Description
4-(3-Ethynylphenyl)butanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethynylphenyl)butanoic acid typically involves the following steps:
Suzuki–Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the ethynyl group and the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethynylphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Ethynylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Ethynylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: Similar structure but lacks the ethynyl group.
3-Ethynylphenylacetic acid: Similar structure but with a different carbon chain length.
Uniqueness
4-(3-Ethynylphenyl)butanoic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(3-ethynylphenyl)butanoic acid |
InChI |
InChI=1S/C12H12O2/c1-2-10-5-3-6-11(9-10)7-4-8-12(13)14/h1,3,5-6,9H,4,7-8H2,(H,13,14) |
InChI Key |
PMXUJAKMFCDEFP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CCCC(=O)O |
Origin of Product |
United States |
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